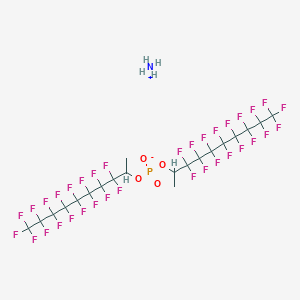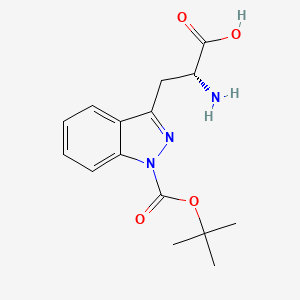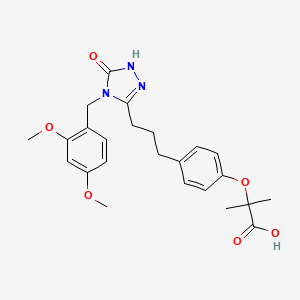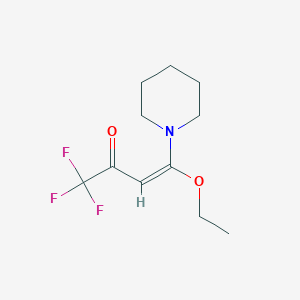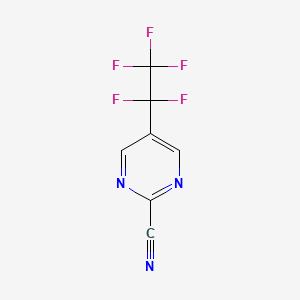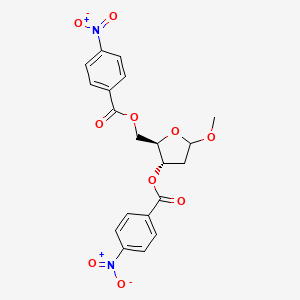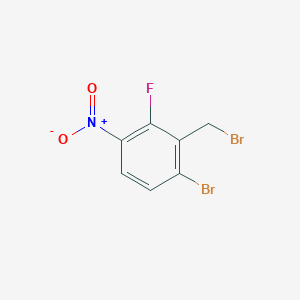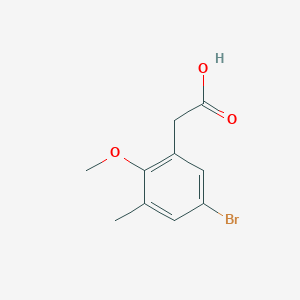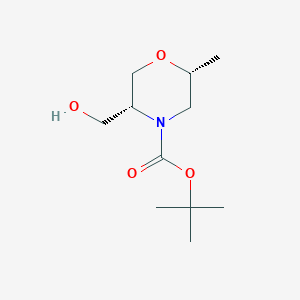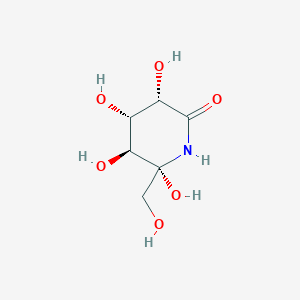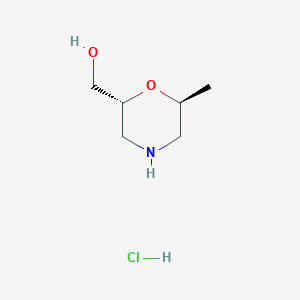![molecular formula C18H17FN2O2S B15202316 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic compound that belongs to the class of tetrahydro-1H-pyrido[4,3-b]indole derivatives. These compounds are known for their diverse biological activities, including anti-tumor properties
Méthodes De Préparation
The synthesis of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-cancer agent makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with molecular targets such as DNA and proteins. The compound can interfere with DNA synthesis and repair, leading to the inhibition of cancer cell proliferation . It may also interact with specific enzymes and receptors involved in cell signaling pathways, contributing to its anti-tumor effects .
Comparaison Avec Des Composés Similaires
8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other tetrahydro-1H-pyrido[4,3-b]indole derivatives:
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure but lacks the tosyl group, which may affect its biological activity.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: Different core structure but shares the fluorine substitution.
1-(1,1,2,2,3,3,4,4-Octafluorobutyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid: Contains multiple fluorine atoms and a carboxylic acid group, which may enhance its reactivity.
Propriétés
Formule moléculaire |
C18H17FN2O2S |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
8-fluoro-5-(4-methylphenyl)sulfonyl-1,2,3,4-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C18H17FN2O2S/c1-12-2-5-14(6-3-12)24(22,23)21-17-7-4-13(19)10-15(17)16-11-20-9-8-18(16)21/h2-7,10,20H,8-9,11H2,1H3 |
Clé InChI |
PLPNDHAHYQRNFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CNCC3)C4=C2C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


